molecular formula C7H3Cl2N3O7 B127184 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene CAS No. 50903-10-1

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene

Cat. No. B127184
CAS RN: 50903-10-1
M. Wt: 312.02 g/mol
InChI Key: CNNAAYAAYYSHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their reactions, which can provide insights into the behavior of similar trinitrobenzene derivatives. For instance, the reactions of hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene are explored, indicating how different substituents on the pyridine ring affect the reaction outcome . Additionally, the synthesis and reactions of other substituted benzene derivatives, such as 1,3-dinitro-5-trichloromethylbenzene, are reported, which involve nucleophilic aromatic substitution .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic aromatic substitution reactions. For example, 1,3-dinitro-5-trichloromethylbenzene reacts with sodium methoxide to yield substituted benzaldehydes . Similarly, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene leads to a methoxy-substituted benzaldehyde derivative . These methods could potentially be adapted for the synthesis of 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are determined using various spectroscopic techniques and X-ray diffraction. For instance, the structure of 3-pyridinyl 2,4,6-trinitrophenyl ethers is analyzed by 1H and 13C NMR spectra and X-ray diffraction . The structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde is also determined by X-ray analysis . These analyses provide detailed information on the molecular geometry and electronic structure of the compounds.

Chemical Reactions Analysis

The chemical reactions of trinitrobenzene derivatives involve various nucleophiles and can lead to a range of products. For example, the reaction of 1,3,5-trinitrobenzene with diazomethane yields a dinitro-tropane derivative, indicating the potential for ring expansion and formation of heterocyclic structures . The reactivity of these compounds under different conditions, such as heating in methanol, can lead to further transformations, such as methylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzene derivatives are characterized by their spectroscopic data. Compounds like 1,2-dimethoxy-4-nitrobenzene and 1,2,3-trimethoxy-5-nitrobenzene have been studied for their crystal structures and hydrogen-bonding patterns . The electrochemical properties of similar compounds, such as 1,3,5-triaryl-1-methoxybenzenes, are investigated using techniques like cyclic voltammetry and spectroelectrochemistry . These studies provide insights into the stability, reactivity, and potential applications of these compounds.

Scientific Research Applications

Oxygen Carriers and Electrochemical Reduction

Research has shown that trinitroarenes, including 1,3,5-trinitrobenzene derivatives, can undergo reversible dimerization after electrochemical reduction. This dimerization process captures molecular oxygen, leading to the formation of an adduct that can reversibly bind and remove dioxygen upon receiving an external redox stimulus. Such mechanisms are pivotal in studying oxygen carriers and developing materials that can efficiently transport oxygen (I. Gallardo & G. Guirado, 2008).

Synthesis and Thermal Behavior

The synthesis of derivatives like 1,3-bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene through the reaction with 1,3-dichloro-2,4,6-trinitrobenzene has been explored. These compounds are characterized for their thermal and explosive properties, indicating potential applications in materials that require high thermal stability and safety towards impact and friction (J. Agrawal et al., 2000).

Eco-Friendly Synthesis Approaches

The use of eco-friendly nitrating agents in the synthesis of nitroarene derivatives, including those related to 1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene, highlights the shift towards greener chemistry. Microwave-assisted synthesis using bismuth nitrate pentahydrate as a nitrating agent represents an environmentally friendly approach to producing high-energy materials (D. Badgujar et al., 2008).

High-Energy Materials

Fully-substituted polynitrobenzene derivatives, synthesized through reactions involving 1,3,5-trichloro-2,4,6-trinitrobenzene, have been studied for their potential as high-energy materials. These compounds exhibit good thermal stability and low impact sensitivity, making them suitable for applications in the explosives industry (Wei Yang et al., 2018).

properties

IUPAC Name

1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O7/c1-19-7-5(11(15)16)2(8)4(10(13)14)3(9)6(7)12(17)18/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNAAYAAYYSHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564120
Record name 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene

CAS RN

50903-10-1
Record name 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.